1-(2-Chloro-4-methylphenyl)-3-(3-methylpyridin-2-yl)thiourea
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Overview
Description
1-(2-Chloro-4-methylphenyl)-3-(3-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(3-methylpyridin-2-yl)thiourea typically involves the reaction of 2-chloro-4-methylaniline with 3-methyl-2-pyridinecarbothioamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-methylphenyl)-3-(3-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(3-methylpyridin-2-yl)thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(3-methylpyridin-2-yl)thiourea
- 1-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)thiourea
- 1-(2-Chloro-4-methylphenyl)-3-(2-pyridinyl)thiourea
Uniqueness
1-(2-Chloro-4-methylphenyl)-3-(3-methylpyridin-2-yl)thiourea is unique due to the presence of both chloro and methyl substituents on the phenyl ring, as well as the methyl group on the pyridine ring. These structural features can influence its reactivity and interactions with biological targets, potentially leading to distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C14H14ClN3S |
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Molecular Weight |
291.8 g/mol |
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(3-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C14H14ClN3S/c1-9-5-6-12(11(15)8-9)17-14(19)18-13-10(2)4-3-7-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
InChI Key |
YIPGJAJXSACFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=C(C=CC=N2)C)Cl |
Origin of Product |
United States |
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